Isotianil

Content Navigation

CAS Number

Product Name

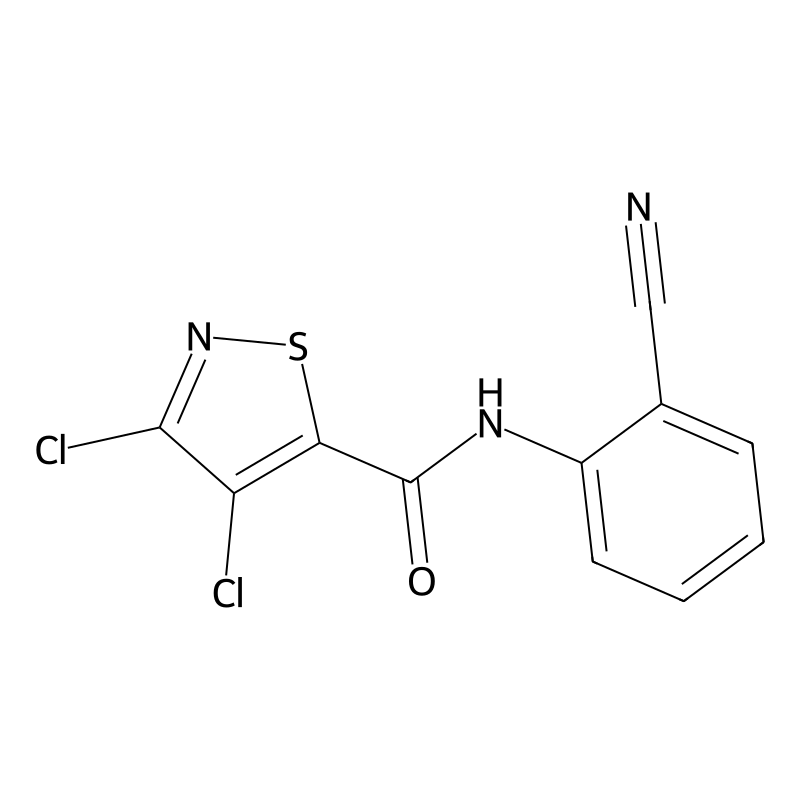

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mode of Action

The exact mode of action of isotianil is still under investigation, but research suggests it functions by mimicking the plant hormone salicylic acid, triggering a complex response within the plant. This response includes the activation of various defense-related genes and enzymes, ultimately leading to the production of compounds that inhibit fungal growth and spread [].

Applications in Research

Isotianil has emerged as a valuable tool for researchers studying plant-fungus interactions. Its specific properties make it suitable for various scientific applications, including:

- Studying plant defense mechanisms: Researchers can use isotianil to investigate the complex signaling pathways involved in plant defense responses to fungal pathogens [].

- Evaluating the efficacy of new fungicides: By comparing the effectiveness of isotianil with other fungicides, researchers can gain insights into the mechanisms of action of different control strategies [].

- Developing integrated disease management strategies: Combining isotianil with other control methods, such as resistant cultivars, can offer a more sustainable approach to managing fungal diseases [].

Isotianil, scientifically known as 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide, is a novel fungicide developed primarily for agricultural applications. It is particularly effective against rice blast disease caused by the fungus Magnaporthe oryzae. The compound is characterized by its unique isothiazole structure, which contributes to its systemic properties and effectiveness in inducing plant resistance mechanisms . Isotianil appears as a white powder with a molecular formula of C₁₁H₅Cl₂N₃OS and a molecular weight of 298.15 g/mol. Its low aqueous solubility (0.5 mg/L) and relatively high octanol-water partition coefficient (LogPow = 2.96) suggest that it can persist in the environment while minimizing leaching into water bodies .

Isotianil's mechanism of action involves inducing SAR in plants. It doesn't directly target fungal pathogens but instead activates the plant's defense signaling pathways []. This leads to the production of various defense enzymes and antimicrobial compounds, ultimately making the plant more resistant to fungal infection []. The exact details of the signaling pathway triggered by Isotianil are still under investigation.

Isotianil functions as a plant activator, stimulating the plant's innate defense mechanisms against pathogens. It induces the expression of pathogenesis-related proteins, enhancing resistance to diseases like rice blast . Research indicates that isotianil activates genes associated with disease resistance, such as WRKY45, which plays a crucial role in plant immune responses . Unlike traditional fungicides that directly kill pathogens, isotianil promotes a more sustainable approach by enhancing the plant's own defenses.

The synthesis of isotianil involves the reaction of 2-cyanobenzylamine with 3,4-dichloro-1,2-thiazole-5-carbonyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine. This method allows for the formation of isotianil through a condensation reaction that yields the desired isothiazolecarboxamide structure . The process can be optimized for yield and purity through careful control of reaction conditions.

Isotianil is primarily used in agriculture as a fungicide to protect crops from fungal diseases, particularly rice blast. Its unique mechanism of action makes it suitable for integrated pest management strategies, reducing reliance on conventional fungicides and promoting sustainable farming practices . Additionally, its long-lasting effects allow for lower application rates compared to other fungicides, minimizing environmental impact.

Isotianil shares structural and functional similarities with several other compounds in the realm of agricultural fungicides. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Probenazole | Benzothiazole | Induces systemic resistance | Known for lower toxicity but less effective than isotianil |

| Acibenzolar S-methyl | Benzothiadiazole | Activates plant defense mechanisms | More widely used but may have higher environmental persistence |

| Tiadinil | Thiadiazole | Directly inhibits fungal growth | Less systemic activity compared to isotianil |

Isotianil's unique isothiazole ring structure provides it with distinctive properties that enhance its efficacy as a plant activator while minimizing environmental risks associated with chemical pesticides .

Isotianil, chemically known as 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide, represents a significant advancement in plant activator technology with the molecular formula C₁₁H₅Cl₂N₃OS and molecular weight of 298.15 g/mol [1] [2]. This compound functions as a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 3,4-dichloro-1,2-thiazole-5-carboxylic acid with o-cyanoaniline [1].

Laboratory-Scale Synthesis Methodologies

The synthesis of isotianil involves a carefully orchestrated sequence of reactions that have been refined through extensive research and development efforts by pharmaceutical companies, particularly Bayer Aktiengesellschaft [3]. The primary synthetic approach centers on the formation of an amide bond between a thiazole-based acid chloride intermediate and a substituted aniline derivative [3].

Key Intermediate: 3,4-Dichloro-1,2-thiazole-5-carbonyl Chloride

The preparation of 3,4-dichloro-1,2-thiazole-5-carbonyl chloride serves as the critical intermediate in isotianil synthesis [3]. This compound, with the molecular formula C₄HCl₃NOS, is derived from the corresponding carboxylic acid through chlorination reactions [5] [6]. The synthesis pathway typically begins with 3,4-dichloroisothiazole-5-carboxylic acid, which has a molecular weight of 198.03 g/mol and melting point of 175-177°C [7] [8].

The conversion of the carboxylic acid to the corresponding acid chloride is accomplished using thionyl chloride as the chlorinating agent [9] [10]. This transformation is essential because acid chlorides exhibit significantly higher reactivity toward nucleophilic substitution reactions compared to their carboxylic acid precursors [10]. The reaction typically proceeds under controlled temperature conditions to prevent decomposition of the thiazole ring system [9].

Research has demonstrated that the 3,4-dichloro-1,2-thiazole-5-carboxylic acid starting material can be prepared through multiple synthetic routes [5] [6]. One established method involves the reaction of sodium cyanide with dimethylformamide, followed by chlorination with chlorine gas under controlled temperature conditions ranging from 30°C to 60°C [5]. The process requires careful monitoring of reaction parameters, including the molar ratio of reactants and reaction time, to achieve optimal yields [5].

| Parameter | Optimal Range | Temperature (°C) | Reaction Time (hours) |

|---|---|---|---|

| NaCN:DMF Ratio | 1:4-8 mol | 60 | 2 |

| Chlorination | 1.12 mol Cl₂ | 30 | 2 |

| Post-reaction Stirring | - | 60 | 1-3 |

The formation of the acid chloride intermediate requires precise control of reaction conditions to maintain the integrity of the thiazole ring while ensuring complete conversion of the carboxylic acid functional group [9] [10]. Temperature control is particularly critical, as excessive heat can lead to ring degradation or unwanted side reactions [9].

Amidation Reactions with 2-Cyanophenylamine Derivatives

The final step in isotianil synthesis involves the amidation reaction between 3,4-dichloro-1,2-thiazole-5-carbonyl chloride and 2-cyanoaniline (2-aminobenzonitrile) [3]. This reaction represents a classic nucleophilic acyl substitution mechanism where the amino group of 2-cyanoaniline attacks the carbonyl carbon of the acid chloride, resulting in the formation of the desired amide bond [3].

The 2-cyanoaniline substrate, with molecular formula C₇H₆N₂, serves as the nucleophilic component in this transformation [3]. The presence of the cyano group in the ortho position relative to the amino group influences both the reactivity and selectivity of the amidation process . The electron-withdrawing nature of the cyano substituent modulates the nucleophilicity of the aniline nitrogen, requiring optimization of reaction conditions to achieve efficient conversion [3].

Laboratory-scale synthesis protocols have been developed that utilize various solvent systems and reaction conditions [3]. Early methodologies employed pyridine as both solvent and base, but these approaches suffered from several limitations including long reaction times, formation of significant by-products, and complex workup procedures [3]. The reaction typically required 75 minutes at room temperature following the addition of reactants, with subsequent concentration under reduced pressure and aqueous workup [3].

Alternative synthetic approaches have explored the use of different base systems and solvents to improve reaction efficiency [3]. The use of aprotic solvents such as tetrahydrofuran in combination with pyridine has been investigated, though these methods still present challenges in terms of waste generation and purification requirements [3].

Research findings indicate that the stoichiometry of reactants plays a crucial role in determining reaction outcomes [3]. Optimal results are typically achieved when using a slight excess of the acid chloride component, with molar ratios ranging from 1:0.95 to 1:1.04 (2-cyanoaniline to acid chloride) [3]. This approach helps ensure complete consumption of the aniline substrate while minimizing the formation of hydrolysis products from excess acid chloride [3].

Industrial Manufacturing Processes

The transition from laboratory-scale synthesis to industrial production of isotianil has required significant optimization of reaction conditions, purification methods, and quality control measures [3] [11]. Industrial manufacturing processes must address challenges related to scalability, cost-effectiveness, environmental impact, and product quality [3] [11].

Optimization of Reaction Conditions for Scale-Up

Industrial production of isotianil has been revolutionized through the development of novel one-stage synthetic methodologies that significantly reduce waste generation and improve overall process efficiency [3]. Bayer Aktiengesellschaft has developed an innovative approach that addresses many of the limitations associated with traditional synthetic methods [3].

The optimized industrial process employs toluene as the preferred solvent system due to its favorable properties including thermal stability, ease of recovery, and reduced environmental impact compared to alternative solvents [3]. The reaction is conducted under reflux conditions with optional reduced pressure operation to enhance reaction rates and facilitate removal of hydrogen chloride byproduct [3].

Key optimization parameters for industrial-scale production include precise temperature control within the range of 70°C to 90°C and pressure management at 200 to 450 millibar [3]. These conditions provide an optimal balance between reaction rate and product quality while minimizing energy consumption and equipment requirements [3].

| Process Parameter | Laboratory Scale | Industrial Scale | Improvement Factor |

|---|---|---|---|

| Space-time Throughput | 20 g/L | 182 g/L | 9.1× |

| Yield | 89% | 98% | 1.1× |

| Purity | Variable | 99.8% | Optimized |

| Waste Generation | 27.5 kg/kg product | 0.2-1.6 kg/kg product | 17-138× reduction |

The industrial process incorporates several critical innovations that distinguish it from laboratory methodologies [3]. One significant advancement involves the use of immersion feeding techniques for reagent addition, which allows for better control of reaction kinetics and heat management [3]. This approach enables the controlled addition of 2-aminobenzonitrile either as a molten substance or in solution, providing flexibility in handling and processing [3].

Temperature management during scale-up operations requires sophisticated control systems to maintain uniform heating throughout large reaction volumes [3]. The industrial process typically involves initial charging of one reactant followed by controlled addition of the second component over a period of four hours [3]. This staged addition approach helps manage the exothermic nature of the amidation reaction while ensuring complete conversion of starting materials [3].

Pressure control represents another critical aspect of industrial optimization [3]. Operating under reduced pressure conditions (200-450 millibar) offers several advantages including lower reaction temperatures, enhanced removal of hydrogen chloride byproduct, and improved energy efficiency [3]. The reduced pressure operation also facilitates solvent recovery and recycling, contributing to overall process sustainability [3].

The optimization of solvent usage has resulted in significant improvements in process economics and environmental impact [3]. Industrial processes utilize solvent-to-reactant ratios ranging from 238:1 to 826:1 (kg solvent per kmol reactants), representing a substantial reduction compared to earlier methodologies [3]. This optimization not only reduces raw material costs but also minimizes waste treatment requirements [3].

Purification Techniques and Quality Control Measures

Industrial purification of isotianil employs a streamlined approach that minimizes the use of multiple solvents while achieving high product purity [3] [12]. The purification strategy centers on crystallization-based separation techniques that take advantage of the compound's solubility characteristics in various solvent systems [3].

The primary purification method involves cooling the reaction mixture to room temperature (20-22°C) followed by filtration to collect the precipitated product [3]. This approach eliminates the need for complex aqueous workup procedures that were characteristic of earlier synthetic methods [3]. The crystalline product is typically collected using Nutsche filtration equipment, which provides efficient solid-liquid separation on industrial scales [3].

Washing procedures play a crucial role in achieving final product specifications [3]. The filtered product is subjected to displacement washing using toluene, which removes residual impurities while maintaining product integrity [3]. Alternative washing solvents including methanol, ethanol, isopropanol, and n-propanol have been evaluated, though toluene remains the preferred choice due to its compatibility with the overall process solvent system [3].

Quality control measures for industrial isotianil production encompass multiple analytical techniques to ensure product purity and consistency [12] [13] [11]. High-performance liquid chromatography serves as the primary analytical method for purity determination, providing quantitative analysis of the main component and identification of potential impurities [12] [13].

The analytical methodology employs reverse-phase chromatography with optimized mobile phase compositions [12] [13]. Standard analytical conditions utilize water/acetonitrile/phosphoric acid (500:500:1) as the mobile phase with detection at appropriate wavelengths [11]. This analytical approach provides reliable quantification with detection limits suitable for trace impurity analysis [13].

Chromatographic performance specifications include linearity over the range of 0.2-80 μg/L with correlation coefficients exceeding 0.999 [13]. The analytical method demonstrates excellent precision with uncertainties typically below 1% and recovery rates ranging from 98.60% to 101.52% [13]. These specifications ensure that the analytical methodology meets the stringent requirements for pharmaceutical-grade quality control [13].

Physical characterization of isotianil products includes determination of melting point, crystalline form, and particle size distribution [12] [11]. The compound typically exhibits a melting point range of 191-193°C and appears as an off-white to light yellow crystalline powder [2] [12]. Advanced characterization techniques including nuclear magnetic resonance spectroscopy and mass spectrometry provide structural confirmation and purity verification [12].

Manufacturing quality control also encompasses process monitoring through real-time analysis of reaction progress [13]. Analytical methods have been developed for monitoring isotianil concentrations in various matrices including reaction mixtures and environmental samples [13]. These methods utilize extraction procedures optimized for different sample types, including soil and plant materials [13].

| Quality Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Purity (HPLC) | ≥99.8% | Reverse-phase HPLC | Main peak ≥99.8% |

| Melting Point | 191-193°C | Capillary method | Within ±2°C |

| Appearance | Off-white to light yellow powder | Visual inspection | Meets description |

| Moisture Content | ≤0.5% | Karl Fischer | ≤0.5% w/w |

Systemic Acquired Resistance Activation Pathways

Isotianil functions as a plant activator that induces systemic acquired resistance without exhibiting direct antimicrobial activity against pathogenic fungi and bacteria [2] [3] [4]. The compound operates through a sophisticated mechanism that primes plant defense systems, enabling rapid and enhanced responses upon pathogen encounter [5] [6]. Unlike conventional fungicides that directly target pathogens, isotianil activates the plant's innate immune system to establish broad-spectrum resistance [7] [8].

The systemic acquired resistance induced by isotianil involves the mobilization of defense signals throughout the plant, creating a primed state that enhances the plant's ability to recognize and respond to subsequent pathogen attacks [9] [10]. This resistance mechanism is characterized by the rapid activation of defense gene expression and the accumulation of antimicrobial compounds upon pathogen challenge [2] [5]. The exceptionally low dosage required for isotianil efficacy distinguishes it from other plant activators, making it highly effective at concentrations lower than existing resistance inducers [3] [6].

Salicylic Acid-Dependent Signaling Cascade

The primary mechanism through which isotianil induces systemic acquired resistance involves the activation of salicylic acid-dependent signaling pathways [2] [5] [11]. Isotianil functions as a salicylic acid mimic, triggering the complex cascade of molecular events that characterize salicylic acid-mediated plant immunity . This activation leads to the accumulation of endogenous salicylic acid and the subsequent mobilization of downstream defense responses [9] [13].

The salicylic acid pathway activation by isotianil involves the upregulation of key regulatory genes including Nonexpressor of Pathogenesis-Related genes 1 and pathogenesis-related protein genes [2] [5] [6]. The compound specifically induces the expression of Pathogenesis-Related 1, Pathogenesis-Related 3, and Nonexpressor of Pathogenesis-Related genes 1, which are critical components of the salicylic acid signaling network [5] [11]. This gene expression pattern is consistent with the establishment of systemic acquired resistance and provides molecular evidence for isotianil's mechanism of action [2] [6].

Research demonstrates that isotianil treatment significantly enhances salicylic acid levels in treated plants, creating an environment conducive to sustained defense activation [5] [14]. The compound's ability to maintain elevated salicylic acid concentrations contributes to its long-lasting protective effects and explains its effectiveness in providing extended disease resistance [3] [15]. The salicylic acid-dependent mechanism also accounts for isotianil's efficacy against biotrophic and hemibiotrophic pathogens, which are typically controlled by salicylic acid-mediated immunity [9] [16].

Cross-Talk with Jasmonic Acid/Ethylene Pathways

While isotianil primarily functions through salicylic acid-dependent pathways, recent research has revealed significant cross-talk with jasmonic acid and ethylene signaling networks [5] [17] [18]. This multi-pathway activation contributes to the broad-spectrum resistance achieved by isotianil treatment and demonstrates the compound's ability to integrate multiple defense signaling systems [17] [19]. The interaction between salicylic acid and jasmonic acid/ethylene pathways creates a more robust and comprehensive defense response than single-pathway activation [18] [20].

Studies on banana plants treated with isotianil revealed the upregulation of Ethylene Response Factor 1, a key component of the jasmonic acid/ethylene signaling pathway [5]. This finding represents a novel discovery in isotianil research and indicates that the compound can simultaneously activate both systemic acquired resistance and induced systemic resistance pathways [5] [21]. The dual pathway activation may contribute to isotianil's effectiveness against a broader range of pathogens and explains its success in controlling diseases caused by different pathogen lifestyles [17] [18].

The cross-talk mechanism involves complex regulatory networks where salicylic acid, jasmonic acid, and ethylene signaling pathways converge to create synergistic defense responses [19] [18]. This integration allows plants to mount more effective defenses against complex pathogen challenges and provides enhanced protection against multiple stressors [17] [22]. The ability of isotianil to activate these interconnected pathways represents a significant advantage over single-pathway activators and contributes to its broad-spectrum efficacy [18] [15].

Molecular Targets in Plant-Pathogen Interactions

WRKY45 Transcription Factor Modulation

The WRKY45 transcription factor represents a critical molecular target for isotianil action in plant defense signaling [23] [24]. This transcription factor plays a pivotal role in benzothiadiazole-induced disease resistance and serves as a key regulator of salicylic acid-mediated immunity in rice [23] [24]. WRKY45 functions downstream of salicylic acid in the defense signaling cascade and is essential for the establishment of effective pathogen resistance [24] [25].

WRKY45 operates through direct binding to W-box motifs in the promoter regions of target genes, activating the transcription of defense-related genes [26] [23]. The transcription factor contains a highly conserved WRKYGQK motif and a characteristic zinc finger domain that enables specific DNA binding [26] [27]. Research demonstrates that WRKY45 directly regulates the expression of pathogenesis-related genes and other defense-associated transcripts [23] [24]. The transcription factor's nuclear localization is essential for its regulatory function, and its activity is modulated by post-translational modifications including phosphorylation [27] [28].

Overexpression of WRKY45 in rice plants results in enhanced resistance to blast fungus through a two-layered defense mechanism consisting of pre-invasive and post-invasive resistance responses [23]. The pre-invasive defense involves blocking fungal penetration at most attempted invasion sites, while post-invasive defense includes hypersensitive reaction-like responses that inhibit fungal growth after invasion [23]. These defense mechanisms correspond to Type I and Type II nonhost resistances and demonstrate the comprehensive protection provided by WRKY45 activation [23].

Pathogenesis-Related Protein Induction Mechanisms

Isotianil treatment leads to the significant induction of multiple pathogenesis-related protein families, which serve as effector molecules in plant defense responses [29] [30] [31]. These proteins are categorized into seventeen distinct families (PR1-PR17), each with specific antimicrobial functions and cellular localizations [29] [30]. The induction of pathogenesis-related proteins by isotianil represents a key mechanism through which the compound establishes effective pathogen resistance [2] [5] [29].

Pathogenesis-Related 1 proteins function as antifungal agents and are among the most strongly induced proteins following isotianil treatment [29] [30]. These proteins are secreted into the apoplastic space where they exert antimicrobial activity through membrane disruption and signaling functions [29] [31]. Pathogenesis-Related 2 proteins (β-1,3-glucanases) contribute to defense by degrading fungal cell wall components, particularly β-1,3-glucans that are essential for fungal structural integrity [29] [30]. Pathogenesis-Related 3 proteins (chitinases) target chitin polymers in fungal cell walls, causing structural damage and growth inhibition [29] [30].

The coordinated induction of multiple pathogenesis-related protein families creates a comprehensive antimicrobial environment that effectively controls pathogen growth and spread [29] [31]. Research demonstrates that isotianil treatment results in the enhanced accumulation of Pathogenesis-Related 1, Pathogenesis-Related 3, and associated proteins in various plant species [2] [5]. The temporal and spatial regulation of pathogenesis-related protein expression contributes to the sustained protective effects of isotianil treatment [29] [32]. These proteins not only provide direct antimicrobial activity but also serve as signaling molecules that amplify defense responses throughout the plant [29] [31].

Biochemical Pathways Influenced

Phenylpropanoid Metabolism Activation

Isotianil treatment triggers significant activation of the phenylpropanoid metabolic pathway, which serves as a central hub for the production of diverse defense compounds [33] [34] [35]. The phenylpropanoid pathway begins with phenylalanine ammonia-lyase, the entry point enzyme that converts phenylalanine to cinnamic acid and initiates the biosynthesis of numerous phenolic compounds [33] [35]. This pathway produces an enormous array of antimicrobial metabolites, structural polymers, and signaling molecules that contribute to plant defense [33] [36].

The activation of phenylpropanoid metabolism by isotianil results in enhanced production of hydroxycinnamic acids, flavonoids, lignin precursors, and other phenolic compounds with antimicrobial properties [37] [33]. Key enzymes in this pathway, including phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, 4-coumarate-CoA ligase, and various methyltransferases, show increased expression and activity following isotianil treatment [33] [34]. The coordinated upregulation of these enzymes enhances metabolic flux through the pathway and increases the production of defense-related metabolites [33] [38].

Research indicates that phenylpropanoid pathway activation contributes to isotianil's effectiveness through multiple mechanisms including the production of antimicrobial compounds, cell wall reinforcement through lignification, and the generation of signaling molecules [33] [34]. The pathway also contributes to salicylic acid biosynthesis, creating a positive feedback loop that amplifies defense responses [33] [35]. Studies on banana plants treated with isotianil revealed significant enrichment of phenylpropanoid biosynthesis pathways, supporting the importance of this metabolic network in isotianil-mediated resistance [37].

Reactive Oxygen Species Burst Dynamics

The generation and regulation of reactive oxygen species represents a crucial component of isotianil-induced plant defense responses [39] [40] [41]. Isotianil treatment promotes the accumulation of reactive oxygen species, particularly hydrogen peroxide, at sites of pathogen interaction [5] [39]. This oxidative burst serves multiple functions in plant defense, including direct antimicrobial activity, signaling for defense gene activation, and cell wall reinforcement through lignification [39] [40].

Hydrogen peroxide accumulation following isotianil treatment occurs primarily in the apoplastic space and within cell walls at attempted fungal invasion sites [23]. This localized reactive oxygen species accumulation contributes to pre-invasive defense mechanisms by creating a hostile environment for pathogen establishment [23]. The reactive oxygen species burst also serves as a signaling molecule that triggers additional defense responses, including the activation of defense gene expression and the mobilization of antimicrobial compounds [39] [40].

The regulation of reactive oxygen species dynamics involves a complex balance between generation and scavenging systems [39] [42]. Isotianil treatment appears to modulate this balance by inhibiting certain antioxidant enzymes while promoting oxidative enzyme activities [14]. Research demonstrates that isotianil-treated plants show decreased activity of ascorbate peroxidase and catalase, enzymes responsible for hydrogen peroxide scavenging, leading to enhanced reactive oxygen species accumulation [14]. This controlled oxidative environment contributes to pathogen suppression while avoiding excessive oxidative damage to plant tissues [39] [40].

XLogP3

UNII

GHS Hazard Statements

H302 (20.1%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (79.9%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (20.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (20.1%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types